

Ban orl 24 toxicity and adverse effects in animal models

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Compound of Interest

Compound Name: Ban orl 24

Cat. No.: B2611640

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Technical Support Center: BAN ORL 24

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers utilizing **BAN ORL 24** in their experiments. Due to the limited publicly available information on the specific toxicology and adverse effects of **BAN ORL 24** in animal models, this guide focuses on its pharmacological profile, general experimental guidance, and considerations for preclinical safety assessment.

Pharmacological Profile of BAN ORL 24

BAN ORL 24 is a potent and selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.^{[1][2][3]} It exhibits high binding affinity for the NOP receptor with significantly lower affinity for other opioid receptors.^{[1][3]}

Table 1: In Vitro Pharmacological Data for **BAN ORL 24**

Parameter	Species/Cell Line	Value	Reference
NOP Receptor Binding Affinity (Ki)	Human (CHO cells)	0.24 nM	
μ-Opioid Receptor Binding Affinity (Ki)	Human	>10,000 nM	
δ-Opioid Receptor Binding Affinity (Ki)	Human	6,700 nM	
κ-Opioid Receptor Binding Affinity (Ki)	Human	2,500 nM	
NOP-induced GTPyS Binding Inhibition (pA2)	CHO cells	9.98	
NOP-induced Calcium Mobilization Inhibition (KB)	CHO cells	0.93 nM	

Table 2: In Vivo Pharmacological Data for **BAN ORL 24**

Animal Model	Dose & Route	Observed Effect	Reference
Mouse	10 mg/kg (i.v.)	Attenuated thermal antinociception induced by a NOP/μ-opioid receptor agonist.	
Mouse	Not specified	Antagonizes NOP agonist-induced reduction in locomotor activity.	

General Experimental Guidance: FAQs and Troubleshooting

This section addresses common questions and potential issues researchers may encounter when working with **BAN ORL 24**.

Frequently Asked Questions (FAQs)

- What is the recommended solvent for **BAN ORL 24**?
 - **BAN ORL 24** is soluble in DMSO and water. For in vivo studies, it is crucial to prepare a vehicle that is well-tolerated by the animal model. A common vehicle for in vivo administration is a solution of DMSO, PEG300, Tween 80, and saline.
- How should **BAN ORL 24** be stored?
 - Store the solid compound at -20°C. For stock solutions in DMSO, store at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month), protected from light.
- What is a typical effective dose in mice?
 - A dose of 10 mg/kg (i.v.) has been reported to show efficacy in antagonizing NOP receptor agonist effects in mice. However, the optimal dose will depend on the specific experimental conditions, including the animal model, route of administration, and the endpoint being measured. A dose-response study is always recommended.

Troubleshooting Common Experimental Issues

- Issue: Lack of observed effect in vivo.
 - Potential Cause: Inadequate dose or bioavailability.
 - Troubleshooting:
 - Increase the dose of **BAN ORL 24**.

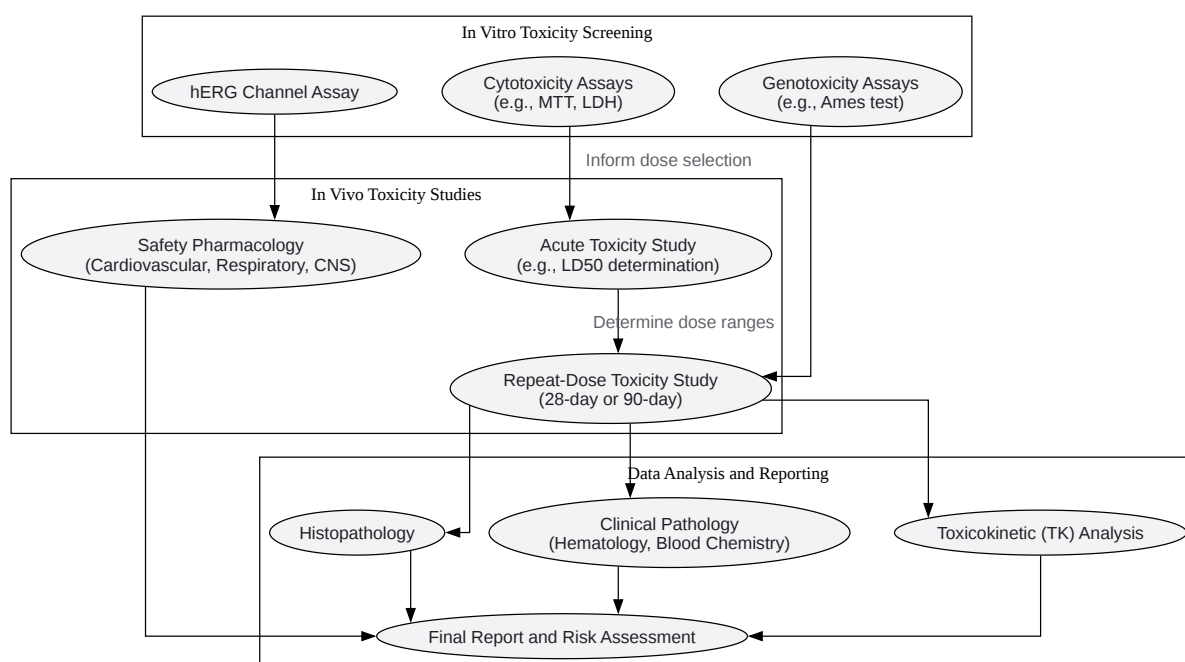
- Consider a different route of administration that may offer better bioavailability (e.g., intravenous vs. intraperitoneal).
 - Ensure the compound was properly dissolved and the formulation is stable.
 - Verify the activity of the NOP receptor agonist or the stimulus being used to elicit the response you are trying to block.
- Issue: Unexpected or adverse effects observed in animal models.
 - Potential Cause: While specific toxicity data is lacking, high doses or off-target effects could lead to adverse reactions. The NOP receptor system is involved in various physiological processes, and its blockade could have unintended consequences.
 - Troubleshooting:
 - Reduce the dose to the minimum effective concentration.
 - Carefully monitor the animals for any signs of distress, changes in behavior, or other physiological parameters.
 - Consider the use of a different vehicle for administration, as the vehicle itself can sometimes cause adverse reactions.
 - If unexpected effects persist, it may be necessary to conduct preliminary safety assessments.

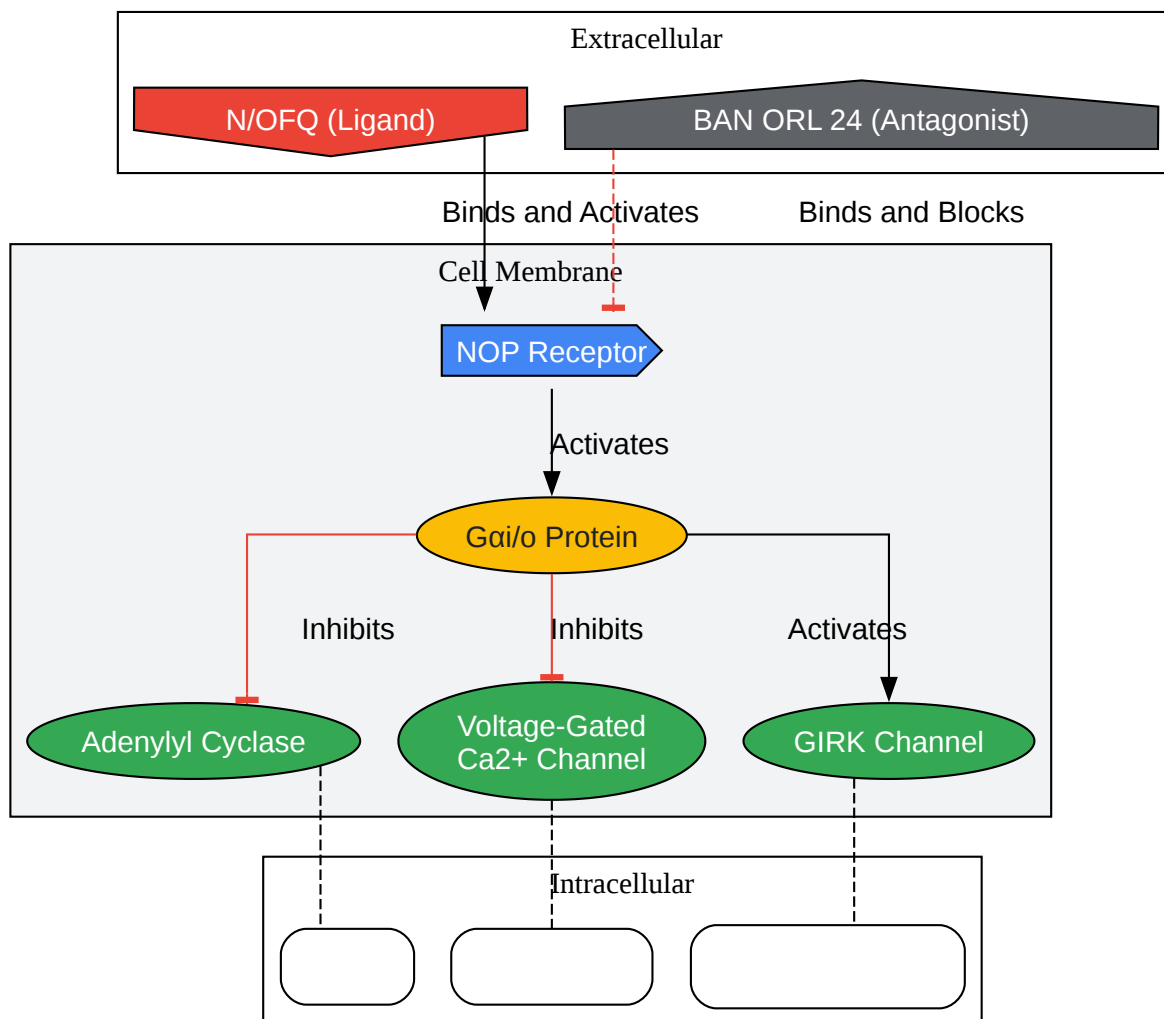
Preclinical Safety Assessment Considerations

Given the absence of specific public toxicological data for **BAN ORL 24**, researchers should proceed with caution and consider incorporating safety and tolerability assessments into their experimental plans, especially for studies involving chronic administration or higher doses.

General Workflow for Preclinical Safety Assessment of a Novel Compound

The following diagram outlines a general workflow for assessing the preclinical safety of a novel research compound like **BAN ORL 24**. This is a simplified representation and should be adapted based on the specific research context and regulatory guidelines if applicable.





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